molecular formula C15H11N3O2S2 B5886082 N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide

N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide

货号 B5886082
分子量: 329.4 g/mol
InChI 键: PDXJWMUYJKHFHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as THZ1, is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy. THZ1 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits CDK7, which is a key regulator of the cell cycle and transcription. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates CDKs. CDKs are involved in many cellular processes, including cell cycle progression, transcription, and DNA repair. Inhibition of CDK7 by N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide leads to cell cycle arrest and inhibition of transcription, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its effects on cell cycle progression and transcription, N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to induce DNA damage and apoptosis in cancer cells. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.

实验室实验的优点和局限性

N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of CDK7, making it a valuable tool for studying the role of CDK7 in cellular processes. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide also has off-target effects on other CDKs, which may complicate interpretation of results.

未来方向

There are several potential future directions for research on N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have synergistic effects when used in combination with other anti-cancer agents, making it a potential component of combination therapies. Another area of interest is the development of more potent and selective CDK7 inhibitors. While N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a potent inhibitor of CDK7, it has off-target effects on other CDKs, which may limit its therapeutic potential. Finally, there is interest in exploring the use of N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide in non-cancer indications, such as inflammatory diseases.

合成方法

N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates through reactions such as Suzuki coupling and Buchwald-Hartwig amination, followed by final coupling of the intermediates to form N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide. The synthesis of N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学研究应用

N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to standard chemotherapy. N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide in cancer patients.

属性

IUPAC Name

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-13(18-15-16-6-8-22-15)10-3-1-4-11(9-10)17-14(20)12-5-2-7-21-12/h1-9H,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXJWMUYJKHFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。